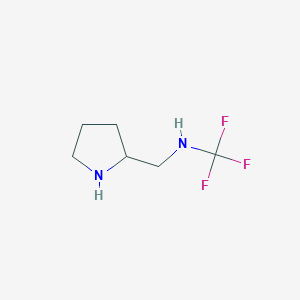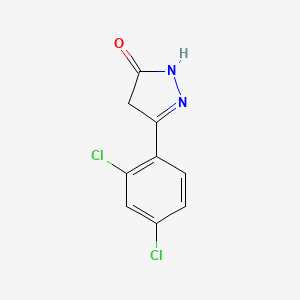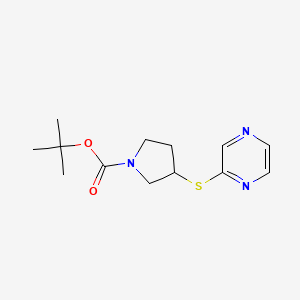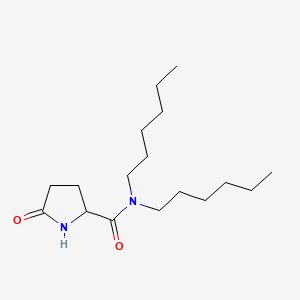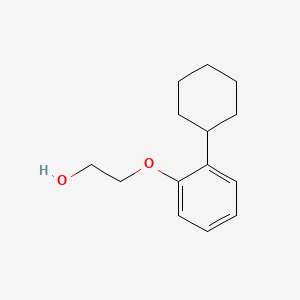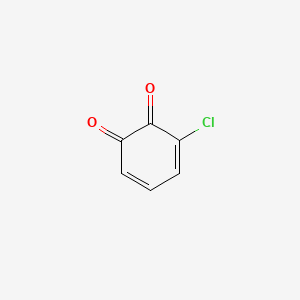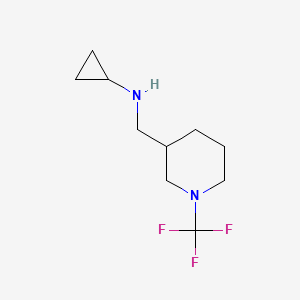
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a piperidine ring, which is further connected to a cyclopropanamine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The final step involves the formation of the cyclopropanamine moiety, which can be achieved through cyclopropanation reactions using diazo compounds or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The piperidine ring and cyclopropanamine moiety may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine, are known for their enhanced chemical stability and biological activity
Uniqueness
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine is unique due to the combination of its trifluoromethyl group, piperidine ring, and cyclopropanamine moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C10H17F3N2 |
|---|---|
分子量 |
222.25 g/mol |
IUPAC名 |
N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15-5-1-2-8(7-15)6-14-9-3-4-9/h8-9,14H,1-7H2 |
InChIキー |
QISRZBIXGIQBQA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(F)(F)F)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




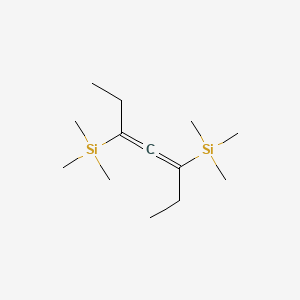
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
